3-(2-Methoxy-5-methylphenyl)-3-pentanol
Description
3-(2-Methoxy-5-methylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a 2-methoxy-5-methylphenyl group at the third carbon. For instance, the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid to produce 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (a related compound with a shorter carbon chain) has been documented as a step in synthesizing pharmaceuticals like tolterodine . This suggests that this compound may be synthesized via similar reductive methods, albeit starting from a pentanoic acid precursor. The compound’s methoxy and methyl substituents likely enhance lipophilicity, influencing its solubility and reactivity in biological or environmental systems .
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-13(14,6-2)11-9-10(3)7-8-12(11)15-4/h7-9,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJGVUOPGSWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-pentanol typically involves the use of palladium-based catalysts and triphenylphosphines. One common method is the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene, using tetrakis(triphenylphosphine)palladium as a catalyst . This reaction forms the desired compound through a series of steps that include the formation of intermediate products and their subsequent transformation under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of high-efficiency catalysts and optimized reaction conditions ensures the production of the compound in significant quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure and properties of 3-(2-Methoxy-5-methylphenyl)-3-pentanol. The compound features a pentanol backbone with a methoxy-substituted aromatic ring, which contributes to its unique reactivity and potential biological activity.
- Molecular Formula : CHO\
- Molecular Weight : 238.34 g/mol
- Purity : Typically available at 97% purity for research purposes.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, where it serves as a scaffold for the development of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity.
- Bioactivity Studies : Research indicates that derivatives of this compound exhibit promising activity against various biological targets. For instance, structure-activity relationship (SAR) studies have shown that modifications at specific positions on the aromatic ring can significantly affect potency and selectivity against certain receptors .
Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
- Synthetic Pathways : For example, the compound can be used in the Mitsunobu reaction to form ethers or in acylation reactions to produce more complex structures . These synthetic strategies are crucial for developing new drugs with enhanced efficacy.
Material Science
In material science, this compound can be incorporated into polymer matrices to improve their properties.
- Polymer Blends : Studies have demonstrated that incorporating this compound into polymer blends can enhance thermal stability and mechanical properties, making it suitable for various applications including coatings and composites .
Case Study 1: Drug Development
A recent study focused on optimizing derivatives of this compound for their potential as GPR88 agonists. The researchers synthesized several analogs and evaluated their binding affinity and efficacy using cell-based assays. The findings indicated that specific modifications led to increased potency, highlighting the compound's utility in drug discovery .
Case Study 2: Environmental Impact Assessment
Another significant application involves assessing the environmental impact of substances like this compound. Studies employing fugacity modeling have been conducted to predict its behavior in environmental compartments (air, water, soil). These assessments are crucial for regulatory compliance and understanding the ecological risks associated with chemical releases .
Mechanism of Action
The mechanism by which 3-(2-Methoxy-5-methylphenyl)-3-pentanol exerts its effects involves interactions with molecular targets and pathways. The compound may act as a modulator of specific enzymes or receptors, influencing biochemical processes at the molecular level . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Pentanol (CAS RN: 584-02-1)
3-Pentanol, a simpler tertiary alcohol without aromatic substituents, has been extensively studied for its role in plant defense priming and atmospheric chemistry. Key comparisons include:
- Plant Defense Priming: 3-Pentanol primes salicylic acid (SA) and jasmonic acid (JA) pathways in Arabidopsis and cucumbers, reducing pathogen load (e.g., Pseudomonas syringae by 25–100-fold at 10–100 nM) . The aromatic substituents in this compound may enhance membrane permeability or receptor binding, though this requires empirical validation.
- Atmospheric Applications: In OH tracer studies, 3-pentanol competes with deuterated tracers like butanol-d8. Its m/z 71 signal can be interfered by α-pinene (AP) ozonolysis products, limiting utility in high-AP environments . The aromatic groups in the target compound may further complicate mass spectrometry signals, reducing its suitability as a tracer.
Other Structural Analogs
- 2-Methyl-3-pentanol (CAS RN: 565-67-3): Lacks aromatic groups but shares a branched pentanol structure.
- 4-Methyl-1-phenyl-2-pentanol (CAS RN: 7779-78-4): Features a phenyl group at C1 and methyl at C3. Commercial availability (>95% purity) indicates its use in organic synthesis, but its bioactivity profile remains unstudied .
Key Research Findings and Data Tables
Table 1: Efficacy of 3-Pentanol in Plant Defense Priming
Table 2: Atmospheric Reactivity of Alcohol Tracers
Q & A
Basic: What synthetic routes are established for 3-(2-Methoxy-5-methylphenyl)-3-pentanol, and what parameters critically affect reaction yield?
Answer:
The compound is synthesized via catalytic reduction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid using a reducing agent (e.g., NaBH4 or LiAlH4), an acidic reagent (e.g., HCl or H2SO4), and a solvent system (e.g., THF or methanol) . Key parameters include:
- Reducing agent selectivity : Borohydrides favor partial reduction, while stronger agents (e.g., LiAlH4) may require controlled stoichiometry to avoid over-reduction.
- Temperature : Optimal range is 0–25°C to prevent side reactions like ether formation.
- Acid concentration : Excess acid can protonate the hydroxyl group, leading to dehydration byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
